1-(1-Bromocyclobutyl)-2-chloroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromocyclobutyl)-2-chloroethan-1-one is an organic compound with the molecular formula C₆H₈BrClO. This compound features a bromocyclobutyl group attached to a chloroethanone moiety. It is a member of the cycloalkane family, which are cyclic hydrocarbons with unique chemical properties due to their ring structure .
Vorbereitungsmethoden
The synthesis of 1-(1-Bromocyclobutyl)-2-chloroethan-1-one typically involves the bromination of cyclobutane followed by the introduction of a chloroethanone group. One common method includes the reaction of cyclobutyl bromide with chloroacetyl chloride under controlled conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1-(1-Bromocyclobutyl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(1-Bromocyclobutyl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated cycloalkanes on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 1-(1-Bromocyclobutyl)-2-chloroethan-1-one exerts its effects involves the interaction of its functional groups with molecular targets. The bromine and chlorine atoms can participate in electrophilic and nucleophilic reactions, respectively, influencing various biochemical pathways. The cyclobutyl ring provides structural rigidity, which can affect the compound’s reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(1-Bromocyclobutyl)-2-chloroethan-1-one include:
1-Bromocyclopentane: A five-membered ring analog with similar reactivity but different steric properties.
1-Chlorocyclobutane: Lacks the bromine atom, leading to different chemical behavior.
1-Bromo-2-chloroethane: A linear analog with different spatial arrangement and reactivity.
The uniqueness of this compound lies in its combination of a cyclobutyl ring with both bromine and chlorine substituents, providing a distinct set of chemical properties and reactivity patterns .
Eigenschaften
Molekularformel |
C6H8BrClO |
---|---|
Molekulargewicht |
211.48 g/mol |
IUPAC-Name |
1-(1-bromocyclobutyl)-2-chloroethanone |
InChI |
InChI=1S/C6H8BrClO/c7-6(2-1-3-6)5(9)4-8/h1-4H2 |
InChI-Schlüssel |
JBSDPGAHSLFXBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C(=O)CCl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.